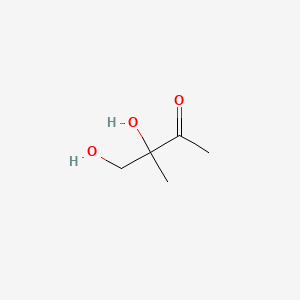![molecular formula C19H20N4O B8504239 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone CAS No. 879274-64-3](/img/structure/B8504239.png)
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
Übersicht
Beschreibung
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperazine ring and a cyclohexa-2,4-dien-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone typically involves multiple steps. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient and allows for the construction of the quinazoline framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.
Substitution: The piperazine ring allows for substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: This compound shares a similar quinazoline core but differs in its substituents.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]quinazolin-4-one}: Another quinazoline derivative with different functional groups.
Uniqueness
6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is unique due to its specific combination of a piperazine ring and a cyclohexa-2,4-dien-1-one moiety
Eigenschaften
CAS-Nummer |
879274-64-3 |
|---|---|
Molekularformel |
C19H20N4O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(7-methyl-4-piperazin-1-ylquinazolin-2-yl)phenol |
InChI |
InChI=1S/C19H20N4O/c1-13-6-7-14-16(12-13)21-18(15-4-2-3-5-17(15)24)22-19(14)23-10-8-20-9-11-23/h2-7,12,20,24H,8-11H2,1H3 |
InChI-Schlüssel |
YARLEXXHLAVLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3O)N4CCNCC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate](/img/structure/B8504163.png)


![8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504184.png)
![1-[4-(4-Methoxy-phenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-yl]-ethanone](/img/structure/B8504192.png)


![(3S,8aS)-3-(Hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8504206.png)
![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)

![6-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B8504227.png)


